

An In-depth Technical Guide to the NMR Spectrum of Acetic Acid-d4

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectrum of **acetic acid-d4** (CD₃CO₂D), a deuterated solvent widely used in NMR spectroscopy. This document details the characteristic chemical shifts, coupling constants, and multiplicities observed in ¹H, ¹³C, and ²H NMR spectra. Furthermore, it outlines standardized experimental protocols for acquiring high-quality NMR data and includes visualizations to elucidate the fundamental principles and structural relationships.

Data Presentation

The quantitative NMR data for **acetic acid-d4** is summarized in the tables below for easy reference and comparison. These values are compiled from various spectroscopic databases and literature sources.[1][2][3][4]

Table 1: ¹H NMR Spectral Data for Acetic Acid-d4

The proton NMR spectrum of **acetic acid-d4** is characterized by residual proton signals from the methyl and carboxylic acid groups due to incomplete deuteration.



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~11.53 - 11.65	Singlet (broad)	-	Residual CO ₂ H
~2.03 - 2.04	Quintet (1:2:3:2:1)	J(H,D) ≈ 2.2	Residual CHD ₂

Note: The chemical shift of the acidic proton is highly dependent on concentration, temperature, and the presence of water.[2]

Table 2: 13C NMR Spectral Data for Acetic Acid-d4

The carbon-13 NMR spectrum shows two distinct signals corresponding to the carbonyl and methyl carbons. The coupling to deuterium is a key feature.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~178.4 - 179.0	Singlet (broad)	-	CO ₂ D
~20.0	Septet (1:3:6:7:6:3:1)	J(C,D) ≈ 20	CD₃

Note: The multiplicity arises from the coupling of the carbon atom to the three deuterium atoms (spin I=1).[1][2][5]

Table 3: ²H (Deuterium) NMR Spectral Data for Acetic Acid-d4

Deuterium NMR provides direct observation of the deuterium nuclei.

Chemical Shift (δ) ppm	Multiplicity	Assignment
~11.5	Broad	CO ₂ D
~2.0	Broad	CD₃

Note: Deuterium spectra are often broad due to the quadrupolar nature of the deuterium nucleus.



Experimental Protocols

Acquiring high-quality NMR spectra of **acetic acid-d4**, whether as a solvent or an analyte, requires careful sample preparation and instrument setup.

Sample Preparation

- Solvent Purity: Use high-purity acetic acid-d4 (≥99.5 atom % D) to minimize residual proton signals.[6]
- Sample Handling: Handle the solvent in a dry environment, under an inert atmosphere (e.g., nitrogen or argon) if possible, to prevent moisture contamination which can affect the acidic proton signal.[7]
- Analyte Concentration: For use as a solvent, dissolve 5-25 mg of the analyte for ¹H NMR and 50-100 mg for ¹³C NMR in approximately 0.6-0.7 mL of **acetic acid-d4**.
- NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer, typically around 4-5 cm.[6]

NMR Spectrometer Setup and Data Acquisition

The following are typical parameters for acquiring NMR spectra on a 400 MHz spectrometer.

¹H NMR Spectroscopy:

- Pulse Sequence: Standard single-pulse sequence.
- Temperature: 298 K (25 °C).[3]
- Number of Scans: 16 to 64, depending on the concentration of residual protons.[8]
- Relaxation Delay (d1): 1-5 seconds. A longer delay may be needed for quantitative measurements.
- Acquisition Time (at): 2-4 seconds.[8]
- Spectral Width (sw): 12-16 ppm.



• Referencing: The residual CHD2 signal can be referenced to ~2.04 ppm.

¹³C NMR Spectroscopy:

- Pulse Sequence: Standard single-pulse with proton decoupling.
- Temperature: 298 K (25 °C).[3][4]
- Number of Scans: 512 or more, as ¹³C is less sensitive.[3][4]
- Relaxation Delay (d1): 2 seconds.
- Acquisition Time (at): 1-2 seconds.[3][4]
- Spectral Width (sw): 200-250 ppm.
- Referencing: The CD₃ signal can be referenced to ~20.0 ppm.[2][5]

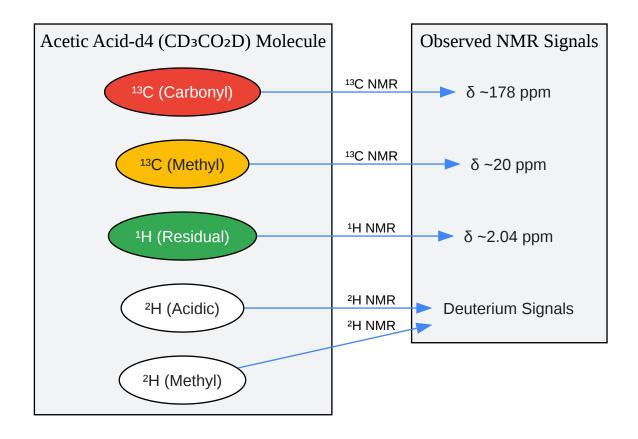
²H NMR Spectroscopy:

- Pulse Sequence: Standard single-pulse sequence without proton decoupling.
- Temperature: 303 K.[9]
- Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 200).
- Relaxation Delay (d1): 1 second.
- Acquisition Time (at): ~5.5 seconds.[9]
- Spectral Width (sw): ~20 ppm.[9]

Mandatory Visualization

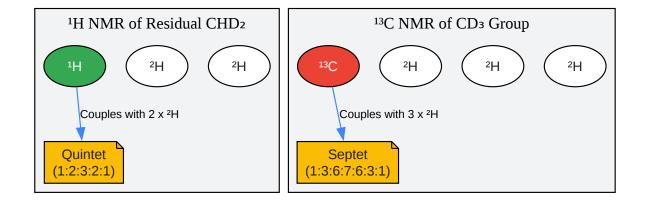
The following diagrams illustrate the principles of NMR and the specific couplings observed in the spectrum of **acetic acid-d4**.





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Caption: Origin of NMR signals from different nuclei in Acetic Acid-d4.



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Caption: Spin-spin coupling patterns in the ¹H and ¹³C NMR of **Acetic Acid-d4**.



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